molecular formula C17H18ClNOS B5787575 2-[(4-chlorobenzyl)thio]-N-(4-methylbenzyl)acetamide

2-[(4-chlorobenzyl)thio]-N-(4-methylbenzyl)acetamide

Cat. No. B5787575
M. Wt: 319.8 g/mol
InChI Key: HTPGBQHZVCVJMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-chlorobenzyl)thio]-N-(4-methylbenzyl)acetamide is a chemical compound that has attracted the attention of researchers due to its potential pharmaceutical applications. This compound belongs to the class of thioacetamide derivatives and has been found to exhibit promising biological activities.

Mechanism of Action

The mechanism of action of 2-[(4-chlorobenzyl)thio]-N-(4-methylbenzyl)acetamide is not fully understood. However, it has been proposed that this compound may exert its biological effects by inhibiting specific enzymes or signaling pathways in cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells, inhibit fungal growth, and modulate immune responses. Additionally, this compound has been found to have low toxicity in normal cells, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(4-chlorobenzyl)thio]-N-(4-methylbenzyl)acetamide in lab experiments is its potent biological activity. However, a limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to optimize its use in certain applications.

Future Directions

There are several potential future directions for research on 2-[(4-chlorobenzyl)thio]-N-(4-methylbenzyl)acetamide. One direction is to investigate its potential as a therapeutic agent for cancer or fungal infections. Another direction is to elucidate its mechanism of action and identify specific targets for drug development. Additionally, further studies could explore the potential of this compound as an immunomodulatory agent or its use in combination with other drugs for enhanced efficacy.

Synthesis Methods

The synthesis of 2-[(4-chlorobenzyl)thio]-N-(4-methylbenzyl)acetamide involves the reaction of 4-chlorobenzyl chloride with sodium thioacetate to form 4-chlorobenzylthioacetate. This intermediate is then reacted with 4-methylbenzylamine in the presence of acetic anhydride to yield the final product.

Scientific Research Applications

Several studies have investigated the potential pharmaceutical applications of 2-[(4-chlorobenzyl)thio]-N-(4-methylbenzyl)acetamide. One study found that this compound exhibits potent anticancer activity against human breast cancer cells by inducing apoptosis. Another study reported that this compound has antifungal activity against Candida albicans, a common fungal pathogen.

properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNOS/c1-13-2-4-14(5-3-13)10-19-17(20)12-21-11-15-6-8-16(18)9-7-15/h2-9H,10-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPGBQHZVCVJMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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